molecular formula C18H16O3 B2923489 7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one CAS No. 315233-68-2

7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one

Cat. No.: B2923489
CAS No.: 315233-68-2
M. Wt: 280.323
InChI Key: CRWPQBRWLKHRDN-UHFFFAOYSA-N
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Description

7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Scientific Research Applications

7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one has been explored for various scientific research applications, including:

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Flavonoids are generally considered safe, but without specific data for this compound, it’s hard to provide a detailed analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with 2-methylbenzaldehyde in the presence of a base, followed by cyclization to form the chromen-4-one core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman derivatives. Substitution reactions can lead to a variety of functionalized chromen-4-one derivatives.

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. These interactions can lead to the observed biological effects, such as antimicrobial, antioxidant, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-2-methyl-3-phenylchromen-4-one
  • 7-methoxy-2-methyl-3-(4-methylphenyl)-4H-chromen-4-one
  • 7-methoxy-2-methyl-3-(3-methylphenyl)-4H-chromen-4-one

Uniqueness

7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups at specific positions can enhance its interaction with molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

7-methoxy-2-methyl-3-(2-methylphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-11-6-4-5-7-14(11)17-12(2)21-16-10-13(20-3)8-9-15(16)18(17)19/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWPQBRWLKHRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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